molecular formula C16H14N4OS B2847770 N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea CAS No. 860649-96-3

N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea

Cat. No.: B2847770
CAS No.: 860649-96-3
M. Wt: 310.38
InChI Key: DYCJEBIFPQTDBJ-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea is a synthetic organic compound characterized by the presence of a benzoyl group, a methyl-indazole moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-5-amine with benzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-benzoyl-N’-(1H-indazol-5-yl)thiourea: Lacks the methyl group on the indazole ring.

    N-benzoyl-N’-(1-methyl-1H-indazol-3-yl)thiourea: The thiourea linkage is at a different position on the indazole ring.

    N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)urea: Contains a urea linkage instead of thiourea.

Uniqueness

N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea is unique due to the specific positioning of the methyl group and the thiourea linkage, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds .

Properties

IUPAC Name

N-[(1-methylindazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-20-14-8-7-13(9-12(14)10-17-20)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCJEBIFPQTDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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